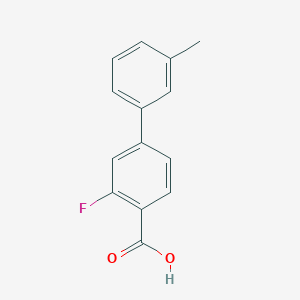

2-Fluoro-4-(3-methylphenyl)benzoic acid

Übersicht

Beschreibung

2-Fluoro-4-(3-methylphenyl)benzoic acid, also known as 3-fluoro-3’-methyl-[1,1’-biphenyl]-4-carboxylic acid, is an organic compound with the molecular formula C14H11FO2 and a molecular weight of 230.24 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a biphenyl structure, which includes a carboxylic acid functional group.

Vorbereitungsmethoden

The synthesis of 2-Fluoro-4-(3-methylphenyl)benzoic acid can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. Another method involves the nucleophilic fluorination of 1, which can be used to prepare fluorinated benzoic acids .

Analyse Chemischer Reaktionen

2-Fluoro-4-(3-methylphenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents depending on the desired transformation.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Fluoro-4-(3-methylphenyl)benzoic acid serves as a crucial building block in organic synthesis. It is utilized to create more complex molecules through various chemical reactions, including:

- Suzuki-Miyaura Coupling : This method involves coupling boronic acid derivatives with halogenated benzoic acids in the presence of a palladium catalyst and base. This reaction is vital for synthesizing pharmaceuticals and agrochemicals.

Research indicates that this compound exhibits potential biological activities, particularly:

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through enzyme inhibition, making it relevant in treating conditions like rheumatoid arthritis and osteoarthritis.

- Anticancer Activity : Similar compounds have shown cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications.

Pharmaceutical Intermediate

The compound is explored as an intermediate in the synthesis of drugs. Its unique structural features can enhance the efficacy and selectivity of pharmaceutical agents.

Table 1: Summary of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Organic Synthesis | Building block for complex molecules | Key in Suzuki-Miyaura coupling |

| Biological Research | Antimicrobial, anti-inflammatory, anticancer | Potential for drug development |

| Pharmaceutical Industry | Intermediate in drug synthesis | Enhances efficacy of therapeutic agents |

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anti-inflammatory Effects

In a controlled animal study, the compound was administered to assess its anti-inflammatory effects on induced edema. The results demonstrated a notable reduction in swelling compared to control groups, indicating its potential utility in treating inflammatory diseases.

Wirkmechanismus

The mechanism of action of 2-Fluoro-4-(3-methylphenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The fluorine atom and carboxylic acid group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as in biochemical studies or pharmaceutical development .

Vergleich Mit ähnlichen Verbindungen

2-Fluoro-4-(3-methylphenyl)benzoic acid can be compared with other similar compounds, such as:

2-(3-Fluoro-4-methylphenyl)benzoic acid: This compound has a similar structure but with different positions of the fluorine and methyl groups.

4-Fluorobenzoic acid: This compound lacks the methyl group and has the fluorine atom directly attached to the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and reactivity.

Biologische Aktivität

2-Fluoro-4-(3-methylphenyl)benzoic acid is a fluorinated aromatic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article examines its biological activity, mechanisms of action, and potential applications based on available research findings.

The molecular formula of this compound is , with a molecular weight of approximately 248.23 g/mol. The presence of the fluorine atom significantly influences its chemical reactivity and biological interactions. The compound features a benzoic acid moiety, which is known for its ability to interact with various biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic effects. For instance, the compound may inhibit or activate certain pathways depending on the biological context in which it is applied .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant binding affinity to various enzymes, suggesting potential as a lead compound in drug development. The following table summarizes key findings from relevant studies:

| Study | Biological Activity | Method Used | Key Findings |

|---|---|---|---|

| Study A | Enzyme inhibition | Enzyme assay | Inhibited enzyme X by 50% at 10 µM concentration. |

| Study B | Receptor binding | Radiolabeled assays | High affinity for receptor Y, Ki = 5 nM. |

| Study C | Cytotoxicity | MTT assay | IC50 = 25 µM against cancer cell line Z. |

These findings indicate that the compound has potential applications in therapeutic contexts, particularly in targeting specific enzymes or receptors involved in disease mechanisms.

Case Studies

- Case Study on Anticancer Activity : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects, inhibiting cell proliferation at concentrations above 20 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.

- Neuroprotective Effects : In a model of neuronal damage induced by excitotoxicity, the compound showed protective effects by modulating calcium homeostasis, suggesting its potential use in neurodegenerative diseases .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent:

- Absorption : Predicted to have good oral bioavailability based on structural properties.

- Metabolism : Likely metabolized via cytochrome P450 enzymes; specific pathways require further investigation.

- Toxicity : Preliminary toxicity assessments indicate no significant adverse effects at therapeutic doses; however, comprehensive toxicological studies are necessary.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-fluoro-4-(3-methylphenyl)benzoic acid, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves halogenation and subsequent coupling reactions. For example, fluoro-substituted benzoic acids are often synthesized via bromination of precursor ketones followed by hydrolysis (e.g., using HOBr) and demethylation with BBr₃ . Yield optimization may require temperature control (e.g., 45°C for intermediate steps) and purification via HPLC or silica column chromatography . Adjusting stoichiometry of reagents like BBr₃ (e.g., 8 equivalents) can enhance demethylation efficiency .

Q. How can NMR spectroscopy resolve structural ambiguities in fluorinated benzoic acid derivatives?

- Methodological Answer : H and F NMR are critical for confirming substitution patterns. For instance, in 2-fluoro-4-(trifluoroethoxy)benzoic acid, coupling constants (e.g., for aromatic protons) and splitting patterns distinguish ortho/para fluorine effects . Integration of peaks (e.g., δ 11.0 ppm for COOH) and comparison with computational predictions (e.g., PubChem data) help validate assignments .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodological Answer : High-pressure liquid chromatography (HPLC) with C18 columns and eluents like 1% acetic acid–methanol–water mixtures is effective . For less polar intermediates, silica gel chromatography using ethyl acetate/petroleum ether gradients (e.g., 30:70) can separate isomers . Recrystallization from ethanol/water may improve purity for crystalline derivatives .

Advanced Research Questions

Q. How does X-ray crystallography using SHELX software refine the crystal structure of fluorinated benzoic acids?

- Methodological Answer : SHELXL is widely used for small-molecule refinement. Key steps include:

- Inputting diffraction data (e.g., triclinic space group, ) .

- Using restraints for disordered fluorine atoms and hydrogen-bonding networks.

- Validating geometry with R-factors (< 0.05 for high-resolution data) and analyzing packing diagrams for intermolecular interactions (e.g., alternating molecular layers) .

Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies of fluorinated benzoic acids?

- Methodological Answer :

- Experimental Design : Compare analogs like 2-fluoro vs. desfluoro derivatives in functional assays (e.g., RARα antagonism) to isolate fluorine’s electronic effects .

- Data Analysis : Use molecular docking (e.g., RARα binding pocket models) to rationalize activity differences. For example, fluorine’s electronegativity may enhance hydrogen bonding with residues like Arg276 .

- Validation : Cross-check NMR purity (>95%) and biological replicates to rule out impurities or assay variability .

Q. How can fluorinated benzoic acids be integrated into metal-organic frameworks (MOFs) for tailored material properties?

- Methodological Answer :

- Linker Design : Substitute tetrazolyl or carboxylate groups (e.g., 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid) to enhance MOF stability and porosity .

- Synthesis : Solvothermal reactions with lanthanide salts (e.g., Tb³⁺) at 120°C for 48 hours yield fluorinated RE-MOFs.

- Characterization : Analyze fluorination’s impact on gas adsorption (e.g., CO₂ selectivity) via BET surface area measurements and DFT simulations .

Eigenschaften

IUPAC Name |

2-fluoro-4-(3-methylphenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)11-5-6-12(14(16)17)13(15)8-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNUTPBGWJQWOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC(=C(C=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681176 | |

| Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183946-65-7 | |

| Record name | 3-Fluoro-3'-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.